1-(2-Chloroethoxy)-2-isopropoxybenzene

Description

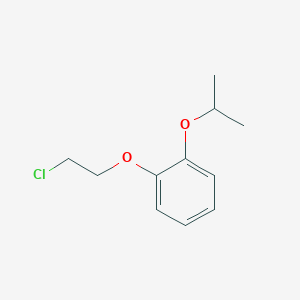

1-(2-Chloroethoxy)-2-isopropoxybenzene is an organic compound with the molecular formula C11H15ClO2. It is a derivative of benzene, featuring both chloroethoxy and isopropoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Properties

IUPAC Name |

1-(2-chloroethoxy)-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2/c1-9(2)14-11-6-4-3-5-10(11)13-8-7-12/h3-6,9H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUDGONCMKFTKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651131 | |

| Record name | 1-(2-Chloroethoxy)-2-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-87-8 | |

| Record name | 1-(2-Chloroethoxy)-2-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethoxy)-2-isopropoxybenzene typically involves the reaction of 2-chloroethanol with 2-isopropoxyphenol. The process can be carried out under basic conditions using a suitable base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-isopropoxyphenol attacks the carbon atom bonded to the chlorine in 2-chloroethanol, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethoxy)-2-isopropoxybenzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chloroethoxy group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products

Nucleophilic Substitution: Produces substituted benzene derivatives.

Oxidation: Yields ketones or aldehydes.

Reduction: Results in alcohols or alkanes.

Scientific Research Applications

1-(2-Chloroethoxy)-2-isopropoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential use in drug development due to its unique structural properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethoxy)-2-isopropoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethoxy group can participate in nucleophilic substitution reactions, while the isopropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-(2-Chloroethoxy)ethanol: A related compound with similar reactivity but different applications.

1-(2-Chloroethoxy)-2-ethoxybenzene: Another derivative with an ethoxy group instead of an isopropoxy group.

2-Chloroethanol: A simpler compound that serves as a precursor in the synthesis of 1-(2-Chloroethoxy)-2-isopropoxybenzene.

Uniqueness

This compound is unique due to the presence of both chloroethoxy and isopropoxy groups, which confer distinct reactivity and properties

Biological Activity

1-(2-Chloroethoxy)-2-isopropoxybenzene, also known by its CAS number 915921-87-8, is an organic compound that has garnered attention in various fields of biological research. This compound is characterized by its unique chemical structure, which includes a chloroethoxy group and an isopropoxy group attached to a benzene ring. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A benzene ring

- A chloroethoxy substituent at the ortho position

- An isopropoxy group at the para position

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit enzyme inhibition properties, particularly against certain metabolic enzymes.

Target Enzymes:

- Cytochrome P450 enzymes

- Esterases

- Potential interaction with neurotransmitter receptors

Pharmacokinetics

Pharmacokinetic studies are essential to understand how this compound behaves in biological systems. Key parameters include:

- Absorption : Likely to be moderate due to its lipophilic nature.

- Distribution : Predicted to distribute widely in tissues, particularly those with higher lipid content.

- Metabolism : May involve phase I and phase II metabolic processes, including oxidation and conjugation.

- Excretion : Primarily through urine, with potential metabolites being excreted.

Antimicrobial Activity

A study highlighted the antimicrobial properties of compounds related to this compound. It was found to exhibit significant activity against various bacterial strains, suggesting potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of related compounds. In animal models, derivatives showed promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, indicating potential use in treating neuropsychiatric disorders.

Toxicological Profile

Toxicological assessments are critical for evaluating safety. Preliminary studies suggest that while this compound exhibits biological activity, it may also present toxicity at higher concentrations. The following table summarizes observed toxic effects:

| Dose (mg/kg) | Effect |

|---|---|

| 50 | No observable effect |

| 100 | Mild sedation |

| 200 | Significant lethargy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.